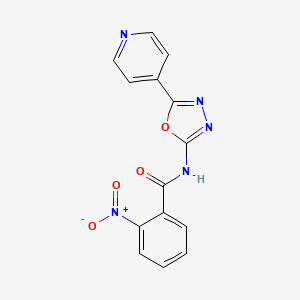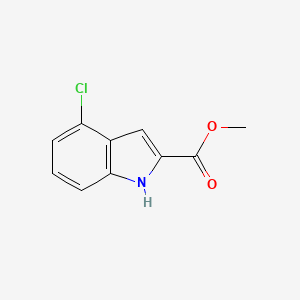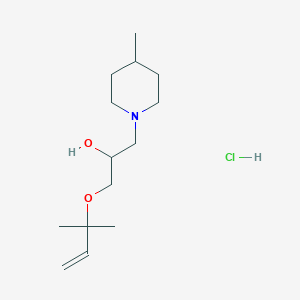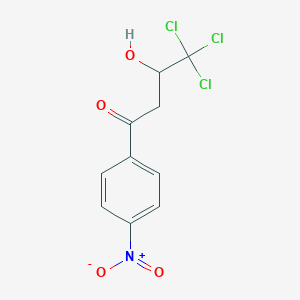![molecular formula C18H19N5O3S B2734277 N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide CAS No. 2309586-69-2](/img/structure/B2734277.png)
N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide, commonly referred to as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of sulfonamide-based compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antidiabetic properties.
作用机制
The exact mechanism of action of MPSP is not fully understood. However, it has been suggested that MPSP exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MPSP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, MPSP has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
MPSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPSP inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. MPSP has also been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, MPSP has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, MPSP has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of using MPSP in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases. MPSP has also been found to have a relatively low toxicity profile, which is important for conducting in vivo studies. However, one of the limitations of using MPSP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPSP is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the research on MPSP. One potential direction is to investigate the use of MPSP in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of MPSP in more detail, including its absorption, distribution, metabolism, and excretion. Additionally, further studies are needed to elucidate the exact mechanism of action of MPSP and to identify its molecular targets. Finally, the development of more soluble forms of MPSP could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, MPSP is a promising compound with various biological activities that make it a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and diabetes. The synthesis of MPSP involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent and acetic anhydride. MPSP exerts its biological activities by inhibiting the activity of enzymes such as COX-2 and LOX, inducing apoptosis and inhibiting cell proliferation, and activating the AMPK pathway. While MPSP has several advantages for lab experiments, such as its broad range of biological activities and low toxicity profile, its low solubility in water and unclear mechanism of action are limitations. Future research on MPSP should focus on investigating its use in combination with other drugs, studying its pharmacokinetics and pharmacodynamics, elucidating its mechanism of action, and developing more soluble forms of the compound.
合成方法
The synthesis of MPSP involves the reaction of 2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain MPSP. The overall synthesis method is shown in Figure 1.
科学研究应用
MPSP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease. MPSP has also been shown to have antitumor activity, making it a potential chemotherapeutic agent for the treatment of cancer. Additionally, MPSP has been found to have antidiabetic properties, which could be useful in the treatment of diabetes.
属性
IUPAC Name |
N-[4-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13(24)21-14-6-8-16(9-7-14)27(25,26)20-12-15-11-18(22-23(15)2)17-5-3-4-10-19-17/h3-11,20H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUBXOFBYZRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)
![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)
![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)
![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)


![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)

